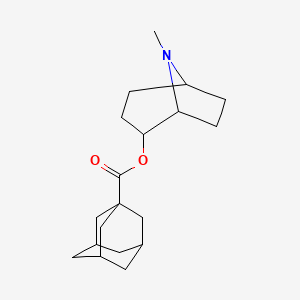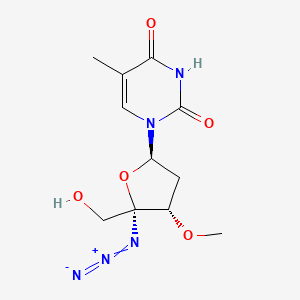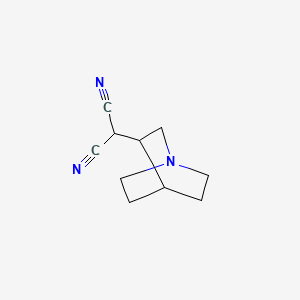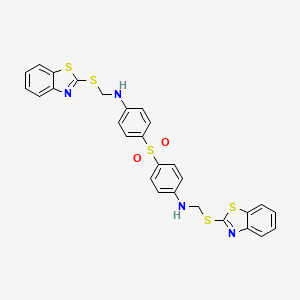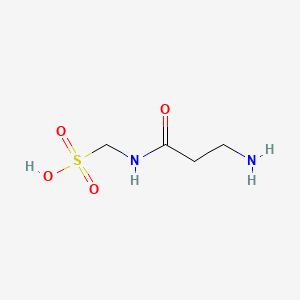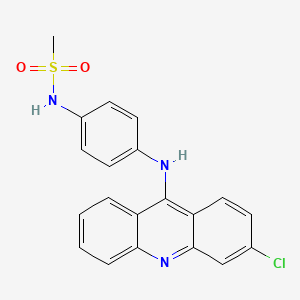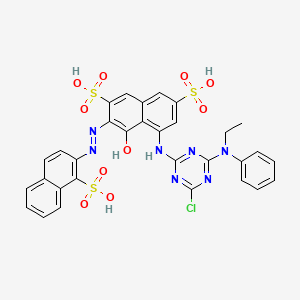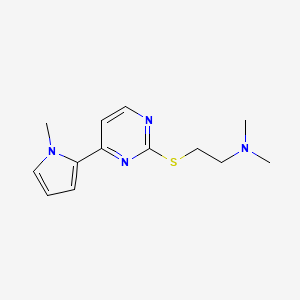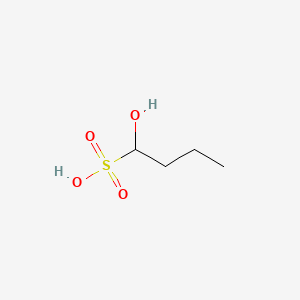
Fleu-TP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fleu-TP is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable asset in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fleu-TP typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to produce this compound, often requiring [specific catalysts] and [specific temperatures].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. The use of automated systems and advanced monitoring techniques ensures consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Fleu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], leading to the formation of [major products].
Reduction: The reduction of this compound involves [specific reducing agents] and results in [specific products].
Substitution: this compound can participate in substitution reactions, where [specific reagents] replace certain functional groups, yielding [specific products].
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as [reagent names] and conditions like [temperature, pressure, solvent]. These conditions are optimized to achieve the highest efficiency and selectivity in the reactions.
Scientific Research Applications
Fleu-TP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of [specific products] and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Fleu-TP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical changes]. These interactions are crucial for its activity in various applications, including its potential therapeutic effects.
Comparison with Similar Compounds
Fleu-TP can be compared with other similar compounds, such as [compound names]. While these compounds share certain properties, this compound stands out due to its [unique properties]. The comparison highlights the advantages of this compound in terms of [specific characteristics], making it a preferred choice in certain applications.
List of Similar Compounds
- [Compound 1]
- [Compound 2]
- [Compound 3]
Properties
CAS No. |
126609-62-9 |
|---|---|
Molecular Formula |
C11H18FN2O13P3 |
Molecular Weight |
498.19 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
UCXCMWNOKXUCOL-DJLDLDEBSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


